![molecular formula C23H14N2O5 B2743345 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 683232-50-0](/img/structure/B2743345.png)

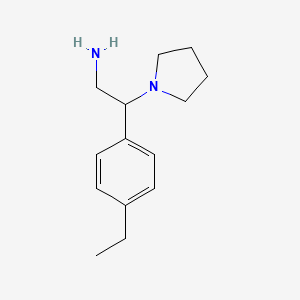

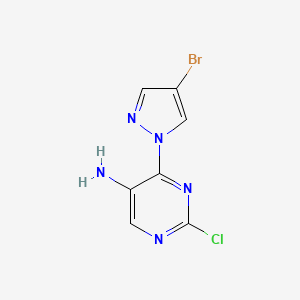

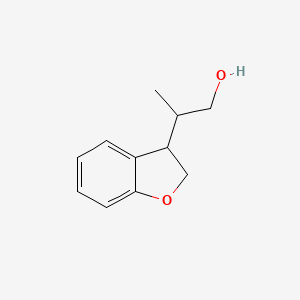

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as MI-2, is a small molecule inhibitor that has shown potential in cancer treatment. MI-2 is a dual inhibitor of both the MDM2-p53 and MDMX-p53 protein-protein interactions, which are involved in the regulation of the tumor suppressor protein p53.

Aplicaciones Científicas De Investigación

Crystal Structure and Spectroscopy

The study of the crystal structure and spectroscopy of related compounds, like N-(1,3-dioxoisoindolin-2yl)benzamide, through techniques such as IR spectroscopy, SEM, and X-ray diffraction, offers insights into their geometric parameters and molecular interactions. These findings are crucial for understanding the physical and chemical properties of these compounds, laying the groundwork for further applications in material science and chemistry (Bülbül et al., 2015).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives demonstrate significant potential as chemosensors for cyanide anions. Their ability to detect cyanide through color changes or fluorescence quenching can be applied in environmental monitoring and safety, as cyanide is a potent toxin with various industrial sources (Wang et al., 2015).

Anticholinesterase Activity

Research on coumarin-3-carboxamides bearing the tryptamine moiety shows that these compounds have significant activity against acetylcholinesterase (AChE), suggesting potential applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Antibacterial and Antifungal Activities

Some derivatives of related compounds exhibit promising antibacterial and antifungal activities, indicating their potential for development into new antimicrobial agents. This is crucial in the context of rising antibiotic resistance, necessitating the discovery of novel antimicrobials (Patel & Dhameliya, 2010).

Synthetic Intermediates for Polycyclic Compounds

The preparation and reaction of fused 1,3-cyclohexadiene systems from related compounds through intramolecular Diels–Alder reactions show their utility as versatile synthetic intermediates. This application is significant in organic synthesis, enabling the construction of complex polycyclic structures that could have pharmaceutical or material science applications (Noguchi et al., 1986).

Ligands for G Protein-Coupled Receptor GPR55

The development of chromen-4-one derivatives as agonists or antagonists for GPR55, a receptor implicated in various chronic diseases, highlights the therapeutic potential of these compounds. By modulating GPR55 activity, these derivatives could offer new avenues for the treatment of inflammation, neurodegeneration, and cancer (Schoeder et al., 2019).

Propiedades

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O5/c1-25-21(27)14-7-4-8-17(19(14)22(25)28)24-20(26)16-11-15-13-6-3-2-5-12(13)9-10-18(15)30-23(16)29/h2-11H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPMUWZRCHHVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2743271.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2743276.png)

![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2743285.png)